molecular formula C6H15NO3S B6611644 2-(4-aminobutanesulfonyl)ethan-1-ol CAS No. 193148-15-1

2-(4-aminobutanesulfonyl)ethan-1-ol

Cat. No.: B6611644
CAS No.: 193148-15-1
M. Wt: 181.26 g/mol
InChI Key: SVNJKHCDMNQIBG-UHFFFAOYSA-N
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Description

2-(4-aminobutanesulfonyl)ethan-1-ol is an organic compound with the molecular formula C8H11NO3S. It is characterized by the presence of an amino group, a butanesulfonyl group, and an ethan-1-ol group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminobutanesulfonyl)ethan-1-ol typically involves the reaction of 4-aminobutanesulfonyl chloride with ethanolamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminobutanesulfonyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-aminobutanesulfonyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-aminobutanesulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-aminobutanesulfonyl)ethan-1-ol is unique due to the presence of the butanesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other compounds may not be suitable .

Properties

IUPAC Name

2-(4-aminobutylsulfonyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c7-3-1-2-5-11(9,10)6-4-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNJKHCDMNQIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)CCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193148-15-1
Record name 2-(4-aminobutanesulfonyl)ethan-1-ol
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